molecular formula C12H14N2 B3010749 4-Quinolinemethanamine, N,N-dimethyl- CAS No. 1240787-26-1

4-Quinolinemethanamine, N,N-dimethyl-

Cat. No.: B3010749
CAS No.: 1240787-26-1
M. Wt: 186.258
InChI Key: AIMIUQWAXJEHGJ-UHFFFAOYSA-N
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Description

4-Quinolinemethanamine, N,N-dimethyl- is a quinoline derivative featuring a methanamine group at the 4-position of the quinoline ring, with both amine hydrogens replaced by methyl groups. This structural modification enhances its lipophilicity and influences its interaction with biological targets and solvents. Quinoline derivatives are widely studied for their antimicrobial, antiviral, and anticancer properties, but the N,N-dimethyl substitution introduces unique physicochemical and pharmacological characteristics .

Properties

IUPAC Name

N,N-dimethyl-1-quinolin-4-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-14(2)9-10-7-8-13-12-6-4-3-5-11(10)12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMIUQWAXJEHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinemethanamine, N,N-dimethyl- can be achieved through various methods. One common approach involves the N-dimethylation of 4-quinolinemethanamine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of 4-Quinolinemethanamine, N,N-dimethyl- may involve the use of catalytic processes to enhance the reaction rate and yield. For instance, the use of ruthenium nanoparticles as a catalyst in the presence of formaldehyde has been reported to be an effective method for the N-dimethylation of amines .

Chemical Reactions Analysis

Types of Reactions

4-Quinolinemethanamine, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the methanamine group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

4-Quinolinemethanamine, N,N-dimethyl- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Quinolinemethanamine, N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Comparison with Analogous Quinoline Derivatives

The structural analogs of 4-quinolinemethanamine, N,N-dimethyl- vary in substituent groups, positions on the quinoline ring, and functional moieties. Key differences are summarized below:

Compound Substituents/Modifications Biological Activity Key References
4-Quinolinemethanamine, N,N-dimethyl- N,N-dimethylamine at 4-position Limited antiviral activity
(E)-3-(6-Bromoquinolin-4-yl)-N-phenylacrylamide (6o) Bromine at 6-position, acrylamide at 4-position Antimicrobial potential
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxoquinoline-3-carboxamide (47) Adamantyl and pentyl groups, thioxo moiety Antifungal/antiviral activity
N-Methyl-1-(quinolin-2-yl)methanamine Methylamine at 2-position Structural analog with higher polarity

Key Observations :

  • Positional Effects: Derivatives with substituents at the 2-position (e.g., N-Methyl-1-(quinolin-2-yl)methanamine) exhibit distinct electronic properties compared to 4-position analogs due to quinoline’s aromatic electron distribution .

Yield and Purity :

  • Yields for similar compounds range from 53% (6m) to 80% (8a), with purity confirmed via ¹H NMR and ESI-MS .

Physicochemical Properties

The N,N-dimethyl group significantly impacts solubility and solvent interactions:

  • Solubility: Exhibits moderate solubility in polar aprotic solvents like N,N-dimethylformamide (DMF), as observed in antimicrobial studies of related quinolines .
  • Conductance and Refractive Index: DMF solutions of quinoline derivatives show higher conductance due to dipole-dipole interactions, while refractive indices correlate with aromaticity .
Antiviral Activity
  • Inactivity of N,N-Dimethyl Derivatives : The dimethylamine group’s lack of a protonable hydrogen limits direct interactions with viral targets, as seen in SARS-CoV-2 protease inhibition studies .
  • Comparison with Active Analogs: Non-dimethylated derivatives (e.g., 8a–c) show improved activity due to hydrogen-bonding capabilities .
Antimicrobial Activity
  • DMF as a Solvent: Enhances bioavailability in vitro, though N,N-dimethyl-4-quinolinemethanamine’s efficacy is lower than cyano- or nitro-substituted quinolines .

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